Cas no 22594-21-4 (3(2H)-Furanone, 4-(acetyloxy)dihydro-)

3(2H)-Furanone, 4-(acetyloxy)dihydro- structure
22594-21-4 structure
商品名:3(2H)-Furanone, 4-(acetyloxy)dihydro-
CAS番号:22594-21-4
MF:C6H8O4
メガワット:144.12532
CID:1410717
PubChem ID:84819863

3(2H)-Furanone, 4-(acetyloxy)dihydro- 化学的及び物理的性質

名前と識別子

    • 3(2H)-Furanone, 4-(acetyloxy)dihydro-
    • 4-acetoxytetrahydrofuran-3-one
    • A919963
    • 4-OXOOXOLAN-3-YL ACETATE
    • 4-Oxotetrahydrofuran-3-ylacetate
    • 4-Oxotetrahydrofuran-3-yl acetate
    • 22594-21-4
    • インチ: InChI=1S/C6H8O4/c1-4(7)10-6-3-9-2-5(6)8/h6H,2-3H2,1H3
    • InChIKey: IUAGBUPLXZZWDC-UHFFFAOYSA-N
    • ほほえんだ: CC(OC1COCC1=O)=O

計算された属性

  • せいみつぶんしりょう: 144.04224
  • どういたいしつりょう: 144.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

  • PSA: 52.6

3(2H)-Furanone, 4-(acetyloxy)dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM195785-1g
4-oxotetrahydrofuran-3-yl acetate
22594-21-4 95%
1g
$405 2021-08-05
Alichem
A159002794-1g
4-Oxotetrahydrofuran-3-yl acetate
22594-21-4 95%
1g
$378.00 2023-09-02
Chemenu
CM195785-1g
4-oxotetrahydrofuran-3-yl acetate
22594-21-4 95%
1g
$382 2024-07-28
Ambeed
A989351-1g
4-Oxotetrahydrofuran-3-yl acetate
22594-21-4 95+%
1g
$350.0 2024-04-21

3(2H)-Furanone, 4-(acetyloxy)dihydro- 関連文献

3(2H)-Furanone, 4-(acetyloxy)dihydro-に関する追加情報

3(2H)-Furanone, 4-(acetyloxy)dihydro-: A Comprehensive Overview

The compound 3(2H)-Furanone, 4-(acetyloxy)dihydro- (CAS NO 22594-21-4) is a unique member of the furanone class of organic compounds. This molecule has garnered significant attention in recent years due to its diverse applications in biomedical research, pharmaceutical development, and natural product synthesis. Its structure, characterized by a fused bicyclic system with an acetyloxy substituent, renders it highly versatile for various chemical reactions and biological interactions.

Derived from the simpler furanone skeleton, 3(2H)-furanone itself is known for its stability and reactivity in organic synthesis. The addition of the acetyloxy group at the 4-position introduces an additional layer of complexity, making this compound particularly interesting for researchers exploring steroid synthesis, natural product mimics, and bioisosteric replacements. The acetyloxy substituent not only enhances the molecule's hydrophilicity but also serves as a valuable handle for further chemical modifications.

Recent studies have highlighted the potential of 3(2H)-furanone, 4-(acetyloxy)dihydro- in drug delivery systems. Its rigid bicyclic framework and functionalizable groups make it an ideal candidate for designing biodegradable polymers, nanoparticles, and liposomal formulations. Researchers have also explored its use as a template for constructing heterocyclic compounds, which are often critical intermediates in the development of anticancer agents and neuroprotective drugs.

In the realm of biotechnology, this compound has found applications in enzymatic catalysis and metabolic engineering. Its ability to act as a substrate or inhibitor for various enzymes makes it a valuable tool in studying enzyme mechanisms and designing custom biocatalysts. Furthermore, its structural resemblance to certain natural metabolites positions it as a potential candidate for nutraceuticals and functional food additives.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetics and toxicity profiles of 3(2H)-furanone, 4-(acetyloxy)dihydro- with greater accuracy. These studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising lead for drug development programs.

Another area of active research is the exploration of this compound's role in antimicrobial therapy. Studies have demonstrated that 3(2H)-furanone, 4-(acetyloxy)dihydro- exhibits potent activity against a range of bacterial, fungal, and viral pathogens. Its unique chemical structure allows for the design of derivatives with enhanced antimicrobial efficacy while minimizing drug resistance.

Looking ahead, the potential of 3(2H)-furanone, 4-(acetyloxy)dihydro- in regenerative medicine and tissue engineering is an exciting frontier. Its biocompatible nature and ability to promote cell adhesion and proliferation make it a valuable material for designing artificial tissues and biomedical scaffolds.

In conclusion, 3(2H)-furanone, 4-(acetyloxy)dihydro- (CAS NO 22594-21-4) stands out as a multifaceted compound with significant implications in biomedicine, pharmacy, and chemical biology. Its unique structural features and functional versatility continue to inspire innovative research, paving the way for new breakthroughs in therapeutic development and biotechnological applications.

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Amadis Chemical Company Limited
(CAS:22594-21-4)3(2H)-Furanone, 4-(acetyloxy)dihydro-
A919963
清らかである:99%
はかる:1g
価格 ($):315.0